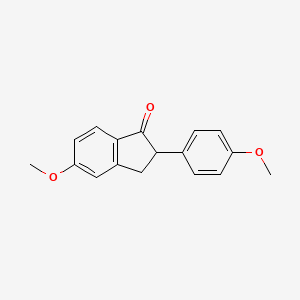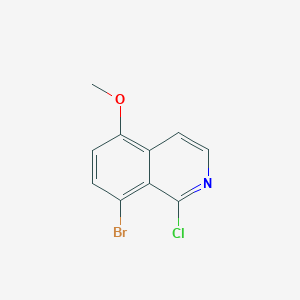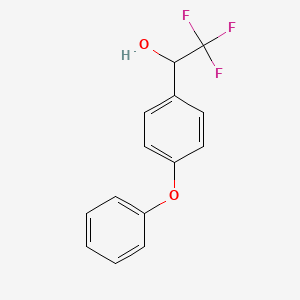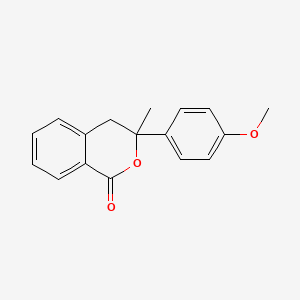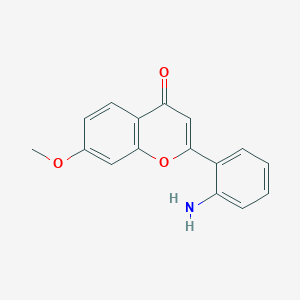
6-Cyclohexyl-8-fluoro-2,3-dimethylquinolin-4-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cyclohexyl-8-fluoro-2,3-dimethylquinolin-4-OL is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and stability, making them valuable in various scientific and industrial fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclohexyl-8-fluoro-2,3-dimethylquinolin-4-OL typically involves multiple steps, including cyclization, fluorination, and functional group modifications. One common approach is to start with a suitable aniline derivative, followed by cyclization to form the quinoline core. Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI). The cyclohexyl group can be introduced through Friedel-Crafts alkylation or other alkylation methods.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to ensure high purity and minimal by-products. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6-Cyclohexyl-8-fluoro-2,3-dimethylquinolin-4-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Cyclohexyl-8-fluoro-2,3-dimethylquinolin-4-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties. Fluorinated quinolines are known for their broad-spectrum antibacterial activity.
Industry: Utilized in the development of agrochemicals, such as fungicides and herbicides, and in the production of liquid crystals for electronic displays.
Mecanismo De Acción
The mechanism of action of 6-Cyclohexyl-8-fluoro-2,3-dimethylquinolin-4-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and stability, leading to more effective inhibition or modulation of the target. The cyclohexyl group may contribute to the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
6-(tert-Butyl)-8-fluoro-2,3-dimethylquinoline carbonate: Known for its antifungal activity.
Fluoroquinolones: A class of antibiotics with broad-spectrum antibacterial activity.
Mefloquine: An antimalarial drug with a quinoline core structure.
Uniqueness
6-Cyclohexyl-8-fluoro-2,3-dimethylquinolin-4-OL is unique due to the presence of the cyclohexyl group, which may impart distinct physicochemical properties and biological activities compared to other fluorinated quinolines. Its specific substitution pattern and functional groups make it a valuable compound for targeted research and development in various fields.
Propiedades
Número CAS |
648942-35-2 |
|---|---|
Fórmula molecular |
C17H20FNO |
Peso molecular |
273.34 g/mol |
Nombre IUPAC |
6-cyclohexyl-8-fluoro-2,3-dimethyl-1H-quinolin-4-one |
InChI |
InChI=1S/C17H20FNO/c1-10-11(2)19-16-14(17(10)20)8-13(9-15(16)18)12-6-4-3-5-7-12/h8-9,12H,3-7H2,1-2H3,(H,19,20) |
Clave InChI |
RUAHXTRELUCDMF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NC2=C(C1=O)C=C(C=C2F)C3CCCCC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aR,8aR)-2-Benzyl-1,3,3a,8a-tetrahydroindeno[1,2-c]pyrrol-8(2H)-one](/img/structure/B15065153.png)
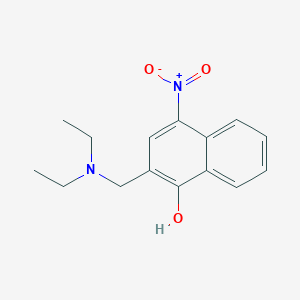

![3,4-Dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B15065164.png)
![3-[(4-Nitrophenyl)methyl]-3H-purin-6-amine](/img/structure/B15065175.png)
